PF-06380101 Exhibits a 21- to 42-Fold Higher Intrinsic Hepatic Clearance Compared to MMAE and MMAD
In head-to-head in vitro ADME assays, PF-06380101 demonstrates a significantly higher rate of metabolism in human liver microsomes (HLM) compared to the clinically established auristatins MMAE and MMAD. This difference is a critical design feature that may mitigate the risk of payload accumulation and associated toxicities [1].
| Evidence Dimension | Apparent Intrinsic Clearance in Human Liver Microsomes (Clint, app) |
|---|---|
| Target Compound Data | 84 μL/min/mg |
| Comparator Or Baseline | MMAE: 4 μL/min/mg; MMAD: 2 μL/min/mg |
| Quantified Difference | 21-fold higher than MMAE; 42-fold higher than MMAD |
| Conditions | In vitro human liver microsome (HLM) assay [1] |
Why This Matters
For ADC development, a payload with high intrinsic clearance reduces systemic exposure of free drug, potentially improving the therapeutic index by lowering off-target toxicity.
- [1] InvivoChem. (n.d.). PF-06380101 (Aur0101) Product Datasheet. View Source
